This compound can be classified as:
The synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid typically involves several steps, often beginning with commercially available hydrazines and diketones. A common method includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For instance, heating under reflux conditions for extended periods is common in these syntheses to ensure complete reaction.
The molecular structure of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid features:
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent polarity, and the presence of catalysts.
The mechanism of action for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid largely depends on its interactions with biological targets:
Research into its pharmacodynamics is ongoing to elucidate specific pathways and targets.
The physical and chemical properties of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid include:
These properties are crucial for determining its behavior in biological systems and its suitability for various applications.
(3,6-Dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid has several scientific applications:
Pyridazine (1,2-diazine) is a nitrogen-rich heterocycle characterized by adjacent nitrogen atoms within a six-membered ring. This arrangement confers a high dipole moment (~4.22 D), moderate water solubility, and dual hydrogen-bonding capabilities, distinguishing it from isomeric diazines like pyrimidine (dipole: 2.33 D) or pyrazine (dipole: 0 D) [10]. The distinct electronic profile enables π-π stacking interactions and facilitates binding to biological targets via dipole-enhanced interactions. Pyridazine derivatives exhibit reduced lipophilicity (cLogP: −0.51) compared to benzene (cLogP: 2.18), making them valuable for optimizing drug-like properties [10].
(3,6-Dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid exemplifies these advantages. Its structure features a dicarbonyl-modified pyridazine linked to an acetic acid moiety, enhancing hydrogen-bonding capacity (TPSA: 89.7 Ų) and providing versatile sites for derivatization at N1, C4, and the carboxylate group [6] [8]. This scaffold serves as a multifunctional building block in synthesizing complex molecules, leveraging its ability to participate in cycloadditions, nucleophilic substitutions, and metal complex formations [2] [7].
Table 1: Key Physicochemical Properties of Pyridazine vs. Related Heterocycles
Heterocycle | Dipole Moment (D) | pKa | cLogP | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyridazine | 4.22 | 2.0 | −0.51 | 25.8 |
Pyrimidine | 2.33 | 0.93 | 0.26 | 25.8 |
Benzene | 0 | −24.3 | 2.18 | 0 |
(3,6-Dioxopyridazinyl)acetic acid | - | 3.5 (COOH) | −0.21* | 89.7* |
*Calculated data for C₆H₆N₂O₄ [6] [10]
Pyridazine chemistry originated in the 19th century with the isolation of simple heterocycles like pyridine (1849) and pyrimidine (1885). However, pyridazine derivatives gained prominence later due to their absence in natural products until pyridazomycin’s discovery in 1988 [5] [7]. Early 20th-century research focused on dye applications, but synthetic methodologies advanced significantly post-1950s with the advent of cycloadditions and palladium-catalyzed couplings [5].
(3,6-Dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid emerged as a key scaffold through:
The compound was first documented as CAS 10158-72-2 (synonym: sc-276570) and CAS 121073-74-3 (synonym: VC20869045), reflecting its dual synthetic pathways [3] [6] [8]. Its evolution parallels broader trends in heterocyclic chemistry, where pyridazines transitioned from laboratory curiosities to pharmacophores in drug discovery [5] [10].
(3,6-Dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid contributes to drug design by serving as a versatile bioisostere for phenyl or pyridine rings, reducing metabolic risks like cytochrome P450 inhibition or hERG channel binding [10]. Its applications include:
Recent FDA approvals of pyridazine drugs (e.g., relugolix, deucravacitinib) underscore the scaffold’s potential, positioning (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid as a high-value intermediate for novel therapeutics [10].
Table 2: Key Identifiers of (3,6-Dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic Acid
Chemical Property | Value |
---|---|
CAS Registry Numbers | 10158-72-2, 121073-74-3 |
Molecular Formula | C₆H₆N₂O₄ |
Molecular Weight | 170.12 g/mol |
IUPAC Name | 2-(3,6-Dioxo-1,2-dihydropyridazin-4-yl)acetic acid |
SMILES | C1=C(C(=O)NNC1=O)CC(=O)O |
Key Synonyms | sc-276570; VC20869045; TS12760 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7